![molecular formula C11H11NO B069815 2-(3-Buten-2-yloxy)benzonitrile CAS No. 177780-84-6](/img/structure/B69815.png)
2-(3-Buten-2-yloxy)benzonitrile
Übersicht
Beschreibung
2-(3-Buten-2-yloxy)benzonitrile, also known as BYB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(3-Buten-2-yloxy)benzonitrile has been studied for its potential applications in various fields, including organic light-emitting diodes (OLEDs), organic solar cells, and as a fluorescent probe for biological imaging. In OLEDs and organic solar cells, 2-(3-Buten-2-yloxy)benzonitrile has been found to improve device performance due to its electron-donating and electron-transporting properties. As a fluorescent probe, 2-(3-Buten-2-yloxy)benzonitrile has been used to detect metal ions and monitor biological processes.
Wirkmechanismus
The mechanism of action of 2-(3-Buten-2-yloxy)benzonitrile is not fully understood, but it is thought to interact with the electron transport chain in cells. 2-(3-Buten-2-yloxy)benzonitrile has been found to inhibit the activity of complex I and II in the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation.
Biochemical and physiological effects:
2-(3-Buten-2-yloxy)benzonitrile has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-(3-Buten-2-yloxy)benzonitrile can induce apoptosis in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that 2-(3-Buten-2-yloxy)benzonitrile can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Buten-2-yloxy)benzonitrile has several advantages for lab experiments, including its high yield and purity, low toxicity, and ease of synthesis. However, 2-(3-Buten-2-yloxy)benzonitrile is sensitive to air and light, which can affect its stability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for 2-(3-Buten-2-yloxy)benzonitrile research, including exploring its potential as a therapeutic agent for cancer and bacterial infections, optimizing its synthesis for commercial applications, and studying its interactions with other compounds in the electron transport chain. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Eigenschaften
CAS-Nummer |
177780-84-6 |
---|---|
Produktname |
2-(3-Buten-2-yloxy)benzonitrile |
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-but-3-en-2-yloxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h3-7,9H,1H2,2H3 |
InChI-Schlüssel |
XDDVLLFHAMKNCO-UHFFFAOYSA-N |
SMILES |
CC(C=C)OC1=CC=CC=C1C#N |
Kanonische SMILES |
CC(C=C)OC1=CC=CC=C1C#N |
Synonyme |
Benzonitrile, 2-[(1-methyl-2-propenyl)oxy]- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.